![molecular formula C7H5NO5S B1430634 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid CAS No. 33943-12-3](/img/structure/B1430634.png)
2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid
Overview
Description
2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid is a heterocyclic compound that features both an oxazole ring and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with sulfonyl chlorides in the presence of a base, followed by oxidation to form the desired benzoxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various benzoxazole derivatives with different functional groups, which can be tailored for specific applications.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis. Its sulfonic acid group enhances its reactivity, making it suitable for various chemical transformations:
Reaction Type | Description |
---|---|
Substitution | Reacts with nucleophiles to form sulfonamide derivatives. |
Oxidation/Reduction | Can undergo redox reactions to yield different products. |
Hydrolysis | Hydrolyzes in aqueous solutions forming sulfonic acids. |
The biological potential of 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid has been investigated in several studies:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens:
- Antibacterial : Effective against both Gram-positive and Gram-negative bacteria.
- Antifungal : Demonstrated activity against common fungal strains.
Anticancer Properties
Studies have shown that this compound can induce apoptosis in cancer cells:
- Mechanism of Action : Activation of caspases leading to cell cycle modulation.
- Case Study : A derivative exhibited cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Anti-inflammatory Effects
The compound has been noted for its potential to inhibit pro-inflammatory cytokines:
- In Vivo Studies : Animal models treated with the compound showed reduced paw edema in inflammatory conditions.
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the benzoxazole ring can enhance biological activity:
Position | Modification | Effect on Activity |
---|---|---|
5 | Substituents | Significant impact on potency |
Case Studies
- Anticancer Activity :
- A study by Ivanova et al. (2007) demonstrated significant antiproliferative effects on human cancer cell lines, suggesting therapeutic potential.
- Antimicrobial Efficacy :
- Research by Köksal et al. (2005) highlighted the effectiveness of benzoxazole derivatives against resistant bacterial strains.
Mechanism of Action
The mechanism of action of 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the oxazole ring can engage in π-π stacking and other non-covalent interactions. These properties make it a versatile compound for various applications.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid: Another benzoxazole derivative with a carboxylic acid group at a different position.
2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride: A derivative with a sulfonyl chloride group.
Uniqueness
The presence of the sulfonic acid group in 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid imparts unique chemical properties, such as increased solubility in water and the ability to form strong hydrogen bonds. These properties differentiate it from other benzoxazole derivatives and make it particularly useful in various applications.
Biological Activity
2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid (CAS No. 33943-12-3) is a compound belonging to the benzoxazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory properties, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound features a benzoxazole ring system with a sulfonic acid group, which enhances its solubility and reactivity. The presence of the oxo group contributes to its biological activity by facilitating interactions with various biomolecules.
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties against a range of pathogens. For instance, studies have shown that this compound demonstrates activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
Compound | MIC (µg/ml) | Activity Against |
---|---|---|
This compound | 250 - 7.81 | Various bacteria and fungi |
Fluconazole | < 7.81 | Candida albicans |
Anticancer Properties
The anticancer potential of benzoxazole derivatives has been widely studied. Notably, compounds derived from this scaffold have shown cytotoxic effects against several human cancer cell lines such as HeLa and HepG2. For example, a study reported that certain derivatives exhibited IC50 values as low as 20 nM against leukemia and solid tumor cell lines .
Table 2: Cytotoxicity of Benzoxazole Compounds
Compound | Cell Line | IC50 (nM) |
---|---|---|
UK-1 (Benzoxazole derivative) | HeLa | 20 |
UK-1 (Benzoxazole derivative) | HepG2 | 25 |
Daunomycin | HeLa | 40 |
Anti-inflammatory Effects
Benzoxazole derivatives have also been linked to anti-inflammatory activities. Studies suggest that they can inhibit the synthesis of prostaglandins, which are mediators of inflammation . This property makes them potential candidates for treating inflammatory diseases.
The mechanism through which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Interaction with DNA : Some derivatives can intercalate with DNA or inhibit topoisomerases, disrupting cancer cell proliferation.
- Antimicrobial Mechanism : The sulfonic acid group may enhance membrane permeability in bacteria or fungi, leading to cell death.
Case Studies
A notable study conducted on a series of benzoxazole derivatives demonstrated their effectiveness in treating mycobacterial infections and their potential as novel antimicrobial agents . Another study focused on the synthesis of benzoxazole-triazole scaffolds that exhibited promising anticancer activity against multiple cancer cell lines .
Properties
IUPAC Name |
2-oxo-3H-1,3-benzoxazole-5-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5S/c9-7-8-5-3-4(14(10,11)12)1-2-6(5)13-7/h1-3H,(H,8,9)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDZJQWRCAKVFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)NC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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